molecular formula C15H12Cl2O3 B2860708 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 342592-68-1

4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B2860708
CAS RN: 342592-68-1
M. Wt: 311.16
InChI Key: INKHIZKVRPGGLJ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (DCMOB) is a chemical compound that has been studied for its potential applications in scientific research, particularly in the fields of biology and biochemistry. DCMOB is a synthetic aldehyde that is structurally similar to other aldehydes, such as benzaldehyde and formaldehyde. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 70-72°C. DCMOB has been used in various biological and biochemical experiments due to its low toxicity, relatively low cost, and the ability to be synthesized in the laboratory.

Scientific Research Applications

Photostability and Oxidation Potential

Sterically hindered catechols and o-benzoquinones, including derivatives of methoxybenzaldehydes, have been studied for their photostability and oxidation potential. The reduction of aldehyde groups in these compounds leads to analogues with increased photostability upon substitution, suggesting applications in materials science where light stability is crucial (Arsenyev et al., 2016).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation highlights the potential of similar methoxybenzaldehyde derivatives in green chemistry applications. This process showcases the ability to oxidize organic compounds efficiently and selectively in the presence of molecular oxygen (Higashimoto et al., 2009).

Solid Phase Organic Synthesis

Methoxybenzaldehyde derivatives have been explored as linkers for solid phase organic synthesis (SPOS), indicating their utility in synthesizing complex organic molecules. This application is crucial in pharmaceuticals and materials science, where precise molecular construction is required (Swayze, 1997).

Molecular Structure Analysis

The crystal structures and intermolecular interactions of methoxybenzaldehyde oxime derivatives have been analyzed, providing insights into the structural basis of their chemical reactivity and potential applications in designing new materials with specific properties (Gomes et al., 2018).

Oxidative Demethylation Mechanisms

Studies on the oxidative demethylation by vanillyl-alcohol oxidase offer a glimpse into enzymatic processes relevant to the degradation or modification of methoxybenzaldehyde derivatives. Understanding these mechanisms can inform the development of biotechnological applications, including bioremediation and synthesis of complex organic molecules (Fraaije & van Berkel, 1997).

Mechanism of Action

The mechanism of action for “4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is not explicitly mentioned in the search results .

Safety and Hazards

There is limited information available about the safety and hazards of “4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde”. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKHIZKVRPGGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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